molecular formula C12H18FN5 B11742808 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11742808
M. Wt: 251.30 g/mol
InChI Key: LJJXVICEFNRMIJ-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with a fluoroethyl group, while the other is substituted with a dimethyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the dimethyl and fluoroethyl groups can be achieved through nucleophilic substitution reactions. For instance, the dimethyl group can be introduced using methyl iodide in the presence of a base, while the fluoroethyl group can be introduced using 2-fluoroethyl bromide.

    Coupling of Pyrazole Rings: The final step involves the coupling of the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the fluoroethyl group, potentially converting it to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Conversion to ethyl-substituted pyrazole.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: A simpler analog without the fluoroethyl group.

    1-(2-Fluoroethyl)-1H-pyrazole: A simpler analog without the dimethyl group.

    1,3-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.

Uniqueness

(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both dimethyl and fluoroethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C12H18FN5/c1-10-12(8-15-17(10)2)7-14-5-11-6-16-18(9-11)4-3-13/h6,8-9,14H,3-5,7H2,1-2H3

InChI Key

LJJXVICEFNRMIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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